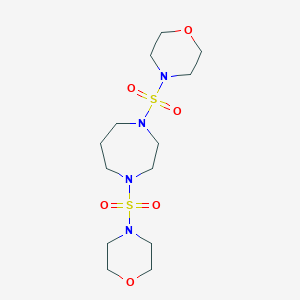![molecular formula C22H29N3O4 B289055 1-[4-(4-Morpholinylcarbonyl)-1-piperazinyl]-3-(2-naphthyloxy)-2-propanol](/img/structure/B289055.png)
1-[4-(4-Morpholinylcarbonyl)-1-piperazinyl]-3-(2-naphthyloxy)-2-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(4-Morpholinylcarbonyl)-1-piperazinyl]-3-(2-naphthyloxy)-2-propanol, also known as NVP-AEW541, is a small molecule inhibitor that selectively targets insulin-like growth factor-1 receptor (IGF-1R) and insulin receptor (IR) tyrosine kinases. It was developed by Novartis Pharmaceuticals and has been extensively studied for its potential therapeutic applications in cancer treatment.
作用机制
1-[4-(4-Morpholinylcarbonyl)-1-piperazinyl]-3-(2-naphthyloxy)-2-propanol binds to the ATP-binding site of IGF-1R and IR and prevents their activation by their ligands, insulin and IGF-1. This results in the inhibition of downstream signaling pathways, such as PI3K/Akt and MAPK/Erk, which are involved in cell growth, survival, and metabolism (3).
Biochemical and Physiological Effects:
The inhibition of IGF-1R and IR by 1-[4-(4-Morpholinylcarbonyl)-1-piperazinyl]-3-(2-naphthyloxy)-2-propanol has been shown to have several biochemical and physiological effects, such as the induction of apoptosis, cell cycle arrest, and autophagy in cancer cells. It has also been reported to reduce angiogenesis, metastasis, and tumor growth in preclinical models (4).
实验室实验的优点和局限性
The advantages of using 1-[4-(4-Morpholinylcarbonyl)-1-piperazinyl]-3-(2-naphthyloxy)-2-propanol in lab experiments include its high selectivity for IGF-1R and IR, its potency and efficacy in inhibiting their activity, and its availability as a commercial product. However, its limitations include its potential off-target effects, its variable pharmacokinetics and toxicity in different cell lines and animal models, and its limited clinical translation due to the complexity of cancer biology and drug resistance mechanisms (5).
未来方向
1-[4-(4-Morpholinylcarbonyl)-1-piperazinyl]-3-(2-naphthyloxy)-2-propanol has opened new avenues for cancer research and drug discovery, and its potential therapeutic applications are still being explored. Some of the future directions for 1-[4-(4-Morpholinylcarbonyl)-1-piperazinyl]-3-(2-naphthyloxy)-2-propanol include:
1. Combination therapy with other targeted agents or immunotherapies to enhance its efficacy and overcome drug resistance.
2. Development of biomarkers to predict patient response and monitor treatment efficacy.
3. Investigation of its role in non-cancer diseases, such as diabetes and neurodegenerative disorders.
4. Optimization of its pharmacokinetics and toxicity profiles for clinical trials and approval.
5. Exploration of its mechanism of action and interaction with other signaling pathways to better understand cancer biology and drug resistance mechanisms.
Conclusion:
1-[4-(4-Morpholinylcarbonyl)-1-piperazinyl]-3-(2-naphthyloxy)-2-propanol is a promising small molecule inhibitor that selectively targets IGF-1R and IR tyrosine kinases and has been extensively studied for its potential therapeutic applications in cancer treatment. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully exploit the potential of 1-[4-(4-Morpholinylcarbonyl)-1-piperazinyl]-3-(2-naphthyloxy)-2-propanol and to translate it into clinical practice.
合成方法
The synthesis of 1-[4-(4-Morpholinylcarbonyl)-1-piperazinyl]-3-(2-naphthyloxy)-2-propanol involves several steps, including the preparation of key intermediates and the coupling of the final product. The detailed procedure is beyond the scope of this paper, but it has been described in the literature (1).
科学研究应用
1-[4-(4-Morpholinylcarbonyl)-1-piperazinyl]-3-(2-naphthyloxy)-2-propanol has been widely used in scientific research to investigate the role of IGF-1R and IR in cancer development and progression. It has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo, and to sensitize them to chemotherapy and radiation therapy (2).
属性
分子式 |
C22H29N3O4 |
|---|---|
分子量 |
399.5 g/mol |
IUPAC 名称 |
[4-(2-hydroxy-3-naphthalen-2-yloxypropyl)piperazin-1-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C22H29N3O4/c26-20(17-29-21-6-5-18-3-1-2-4-19(18)15-21)16-23-7-9-24(10-8-23)22(27)25-11-13-28-14-12-25/h1-6,15,20,26H,7-14,16-17H2 |
InChI 键 |
DHAPTENVIJFXCT-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC(COC2=CC3=CC=CC=C3C=C2)O)C(=O)N4CCOCC4 |
规范 SMILES |
C1CN(CCN1CC(COC2=CC3=CC=CC=C3C=C2)O)C(=O)N4CCOCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{[4-(2,3-Dichlorophenyl)-1-piperazinyl]sulfonyl}azepane](/img/structure/B288976.png)

![N-(4-bromophenyl)-2-[4-(4-morpholinylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B289000.png)
![[1,1'-Biphenyl]-4-yl diethylcarbamate](/img/structure/B289001.png)
![4-{[4-(2-Naphthylsulfonyl)-1-piperazinyl]sulfonyl}morpholine](/img/structure/B289008.png)


![1-[4-(4-Chlorophenyl)piperazine-1-carbonyl]azepane](/img/structure/B289047.png)
![1-{1-[(4-chlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone](/img/structure/B289062.png)
![1-[1-(mesitylsulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethanone](/img/structure/B289063.png)
![1-[3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B289067.png)

![4-chloro-1-[(3,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B289071.png)
